molecular formula C9H14N2O2 B13539411 5-Neopentyl-1H-pyrazole-3-carboxylic Acid

5-Neopentyl-1H-pyrazole-3-carboxylic Acid

Cat. No.: B13539411
M. Wt: 182.22 g/mol
InChI Key: BZPSSTCITKJFSQ-UHFFFAOYSA-N
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Description

5-Neopentyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The compound features a five-membered ring with two adjacent nitrogen atoms, which contributes to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Neopentyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with a 1,3-diketone, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, may involve multicomponent reactions and the use of transition-metal catalysts to enhance yield and selectivity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Neopentyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-Neopentyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and coordination compounds

Mechanism of Action

The mechanism of action of 5-Neopentyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Neopentyl-1H-pyrazole-3-carboxylic acid is unique due to its neopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)5-6-4-7(8(12)13)11-10-6/h4H,5H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

BZPSSTCITKJFSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=NN1)C(=O)O

Origin of Product

United States

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